molecular formula C14H20N2O4 B1433937 Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate CAS No. 182887-79-2

Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate

Cat. No. B1433937
CAS RN: 182887-79-2
M. Wt: 280.32 g/mol
InChI Key: UQZXTAZERHKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate” is a chemical compound with the molecular formula C14H20N2O4 . It is also known as "tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)hydrazine-1-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal system with a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å 3, Z = 4, R gt (F) = 0.0389, wR ref (F 2) = 0.0965, T = 293 K .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.32 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Reaction Diastereoselectivity

Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate demonstrates significant applications in the study of chemical reaction diastereoselectivity. It has been identified in structures that confirm diastereoselectivity in chemical reactions involving α-diazoesters and isatin imines, particularly showing different conformations (anti and syn) in various esters. This research contributes to understanding stereochemical outcomes in organic synthesis (Ravikumar et al., 2015).

Synthesis of Cyclopropyl-Containing Amino Acids

Another significant application is in the synthesis of cyclopropyl-containing amino acids. The compound has shown reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. This is crucial for the development of geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).

C-Alkylation in Peptide Modification

It is also pivotal in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows the modification of peptide backbones under mildly basic conditions, offering a valuable tool in peptide chemistry (Matt & Seebach, 1998).

Conformational Studies in Crystalline State

The compound aids in understanding peptide conformations in crystalline state and gas phase, as evident in studies on tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester. These insights are crucial for the design of peptide-based drugs and biomolecules (Ejsmont et al., 2007).

Development of Constrained Tryptophan Derivatives

In the synthesis of conformationally constrained tryptophan derivatives, this compound plays a significant role. These derivatives are essential for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-15-11(12(17)19-4)10-8-6-5-7-9-10/h5-9,11,15H,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZXTAZERHKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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